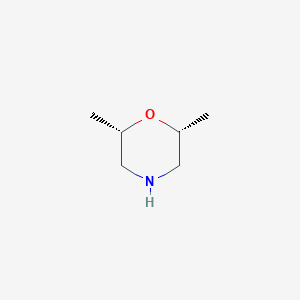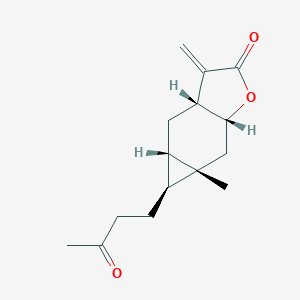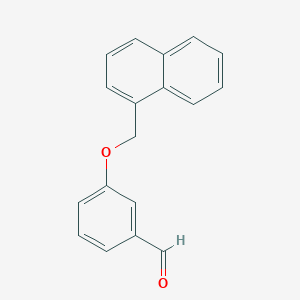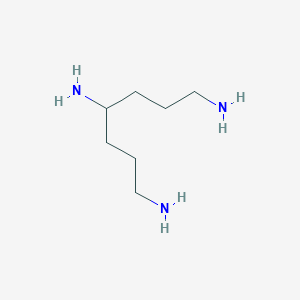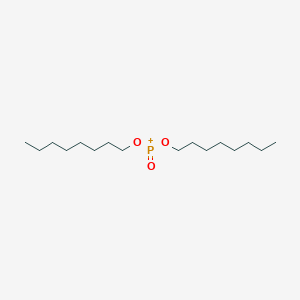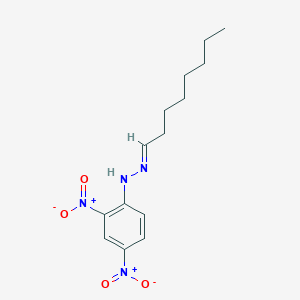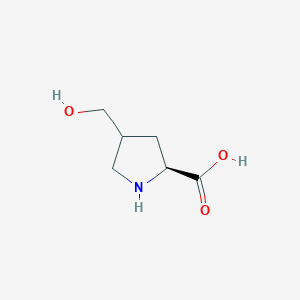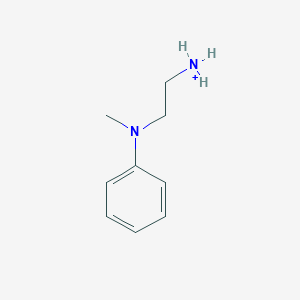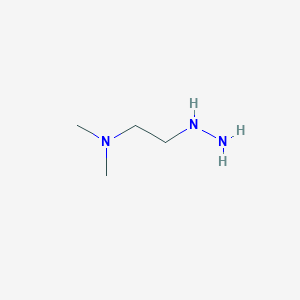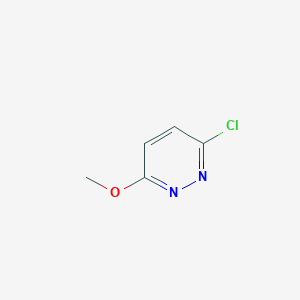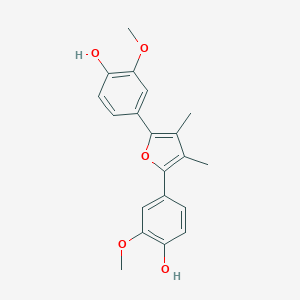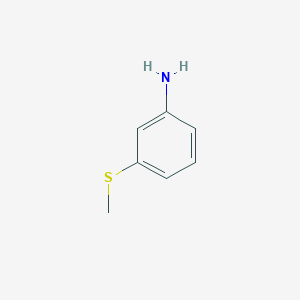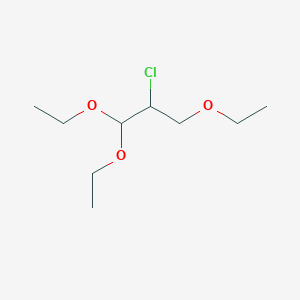
2-Chloro-1,1,3-triethoxypropane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-1,1,3-triethoxypropane, also known as ethyl chloroacetate or ECA, is a colorless, flammable liquid that is commonly used as an intermediate in organic synthesis. It has a wide range of applications in the chemical industry, including the production of pharmaceuticals, agrochemicals, and flavors. In
Wissenschaftliche Forschungsanwendungen
ECA has a wide range of applications in scientific research. It is commonly used as a reagent in organic synthesis, particularly in the preparation of esters and amides. It is also used as a solvent in chromatography and as a crosslinking agent in polymer chemistry. In addition, ECA has been shown to have antimicrobial properties and is being investigated as a potential agent for the treatment of bacterial infections.
Wirkmechanismus
The mechanism of action of ECA is not well understood. However, it is thought to act as an alkylating agent, reacting with nucleophilic groups in proteins and nucleic acids. This can lead to the disruption of cellular processes and ultimately cell death.
Biochemische Und Physiologische Effekte
ECA has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of a number of bacterial species, including Escherichia coli and Staphylococcus aureus. It has also been shown to have antifungal activity against Candida albicans. In addition, ECA has been shown to induce apoptosis in cancer cells, suggesting that it may have potential as an anticancer agent.
Vorteile Und Einschränkungen Für Laborexperimente
ECA has a number of advantages for use in lab experiments. It is readily available and relatively inexpensive. It is also easy to handle and store, and has a long shelf life. However, ECA is highly reactive and can be hazardous if not handled properly. It is also toxic and can cause skin and eye irritation, as well as respiratory problems if inhaled.
Zukünftige Richtungen
There are a number of potential future directions for research on ECA. One area of interest is its potential as an antimicrobial agent. Further studies are needed to determine its efficacy against a wider range of bacterial and fungal species, as well as its mechanism of action. Another area of interest is its potential as an anticancer agent. Studies are needed to determine its effectiveness against different types of cancer cells, as well as its toxicity and side effects. Finally, ECA could be further investigated as a reagent in organic synthesis, particularly in the preparation of complex molecules.
Synthesemethoden
The synthesis of ECA involves the reaction of chloroacetyl chloride with ethanol in the presence of a catalyst. The reaction proceeds via an SN2 mechanism, resulting in the formation of ECA and hydrogen chloride. The reaction is typically carried out under reflux conditions, and the product is purified by distillation or recrystallization.
Eigenschaften
CAS-Nummer |
10140-99-5 |
|---|---|
Produktname |
2-Chloro-1,1,3-triethoxypropane |
Molekularformel |
C9H19ClO3 |
Molekulargewicht |
210.7 g/mol |
IUPAC-Name |
2-chloro-1,1,3-triethoxypropane |
InChI |
InChI=1S/C9H19ClO3/c1-4-11-7-8(10)9(12-5-2)13-6-3/h8-9H,4-7H2,1-3H3 |
InChI-Schlüssel |
WEGSOVKZMZPKLO-UHFFFAOYSA-N |
SMILES |
CCOCC(C(OCC)OCC)Cl |
Kanonische SMILES |
CCOCC(C(OCC)OCC)Cl |
Andere CAS-Nummern |
10140-99-5 |
Synonyme |
2-Chloro-1,1,3-triethoxypropane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Acetylimidazo[1,2-a]pyridin-2(3H)-one](/img/structure/B157543.png)

